molecular formula C7H14O B075410 3-Methyl-5-hexen-3-ol CAS No. 1569-44-4

3-Methyl-5-hexen-3-ol

Cat. No.: B075410
CAS No.: 1569-44-4
M. Wt: 114.19 g/mol
InChI Key: GBARKLJMQRUBKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-hexen-3-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-1,5-hexadiene. The reaction typically proceeds as follows:

    Hydroboration: The addition of borane (BH3) to the double bond of 3-methyl-1,5-hexadiene.

    Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes or ketones

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

3-Methyl-5-hexen-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-hexen-3-ol depends on its specific application. In chemical reactions, the compound’s hydroxyl group (-OH) and double bond (C=C) are key functional groups that participate in various transformations. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • 4-Methyl-1-hexen-4-ol
  • Methylethylallylcarbinol

Comparison: 3-Methyl-5-hexen-3-ol is unique due to its specific structure, which includes a hydroxyl group and a double bond at distinct positions. This structural arrangement allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis. Similar compounds, such as 4-Methyl-1-hexen-4-ol, may have different reactivity and applications due to variations in their molecular structure .

Properties

IUPAC Name

3-methylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBARKLJMQRUBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935560
Record name 3-Methylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-44-4
Record name 3-Methyl-5-hexen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexen-3-ol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-hexen-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the allylic rearrangement observed in the synthesis of 4,6,6-Trichloro-3-methyl-5-hexen-3-ol?

A: The research paper [] describes the synthesis of 4,6,6-Trichloro-3-methyl-5-hexen-3-ol from 5,5,5-Trichloro-3-penten-2-one. A key step in this synthesis is an allylic rearrangement that occurs when 6,6,6-trichloro-3-methyl-4-hexen-3-ol is heated. This rearrangement repositions the double bond within the molecule, leading to the formation of the desired 4,6,6-Trichloro-3-methyl-5-hexen-3-ol. This rearrangement is significant because it highlights the reactivity of allylic systems and their ability to undergo structural changes under specific conditions.

Q2: The paper mentions the stereoselective synthesis of dl-erythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol. What is the importance of stereoselectivity in this context?

A: The researchers achieved stereoselective synthesis of the dl-erythro diastereomer of 4,6,6-Trichloro-3-methyl-5-hexen-3-ol by utilizing 3,5,5-trichloro-4-penten-2-one as the starting material []. Stereoselectivity is crucial in organic synthesis, especially when dealing with chiral molecules. Different stereoisomers of a compound can exhibit different biological activities or chemical properties. Therefore, being able to selectively synthesize a specific stereoisomer, like the dl-erythro form in this case, allows for better control over the properties and potential applications of the synthesized compound.

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